molecular formula C13H10O4 B12771291 Monomethyl 2,7-naphthalenedicarboxylate CAS No. 7568-17-4

Monomethyl 2,7-naphthalenedicarboxylate

Cat. No.: B12771291
CAS No.: 7568-17-4
M. Wt: 230.22 g/mol
InChI Key: GFUSLUJZIDIKSK-UHFFFAOYSA-N
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Description

7-(methoxycarbonyl)-2-naphthoic acid is an organic compound with a naphthalene core structure substituted with a methoxycarbonyl group at the 7th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methoxycarbonyl)-2-naphthoic acid typically involves the esterification of 2-naphthoic acid followed by a series of functional group transformations. One common method includes the reaction of 2-naphthoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This is followed by selective oxidation or other functional group modifications to introduce the methoxycarbonyl group at the 7th position.

Industrial Production Methods

Industrial production methods for 7-(methoxycarbonyl)-2-naphthoic acid often involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

7-(methoxycarbonyl)-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

7-(methoxycarbonyl)-2-naphthoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 7-(methoxycarbonyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-naphthoic acid: Similar in structure but lacks the methoxycarbonyl group, leading to different chemical properties and reactivity.

    7-methoxy-2-naphthoic acid: Similar but with a methoxy group instead of a methoxycarbonyl group, affecting its chemical behavior and applications.

    Naphthalene-2,7-dicarboxylic acid:

Uniqueness

7-(methoxycarbonyl)-2-naphthoic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups provides distinct chemical properties, making it valuable for specific synthetic and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industry.

Properties

CAS No.

7568-17-4

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

7-methoxycarbonylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H10O4/c1-17-13(16)10-5-3-8-2-4-9(12(14)15)6-11(8)7-10/h2-7H,1H3,(H,14,15)

InChI Key

GFUSLUJZIDIKSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)C=C1

Origin of Product

United States

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